1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine
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Overview
Description
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a cyclobutane ring, a piperidine ring, and a phenylmethanesulfonyl group
Preparation Methods
The synthesis of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the cyclobutane ring and the piperidine ring separately
- Synthetic Routes and Reaction Conditions:
- The cyclobutane ring can be synthesized through photochemical reactions or via cycloaddition reactions.
- The piperidine ring is often prepared through hydrogenation of pyridine or by cyclization of appropriate precursors.
- The phenylmethanesulfonyl group is introduced through sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.
- Industrial Production Methods:
- Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction:
- Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
- Common Reagents and Conditions:
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
- Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
- Major Products:
- Major products from these reactions include alcohols, amines, ketones, and carboxylic acids, depending on the reaction pathway.
Scientific Research Applications
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine has diverse applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
- Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
- Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets:
- Molecular Targets and Pathways:
- The compound may interact with enzymes, inhibiting their activity by binding to the active site.
- It can also bind to receptors, modulating their signaling pathways and affecting cellular responses.
- Pathways Involved:
- The exact pathways depend on the specific biological context, but may include inhibition of metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutane rings but different functional groups.
- Phenylmethanesulfonyl derivatives: Compounds with the same sulfonyl group but different core structures.
- Piperidine derivatives: Compounds with the piperidine ring but different substituents.
- Uniqueness:
- The combination of the cyclobutane ring, piperidine ring, and phenylmethanesulfonyl group in a single molecule provides unique structural and chemical properties.
- This compound’s specific arrangement allows for distinct reactivity and potential applications not seen in other similar compounds.
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(15-7-4-8-15)18-11-9-16(10-12-18)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWRXPLXWWBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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